molecular formula C14H13FN2O4S B4491438 2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)BENZAMIDE

2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B4491438
M. Wt: 324.33 g/mol
InChI Key: YIMQCHHIXZLWRH-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxybenzenesulfonamido)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 5-fluoro-2-methoxybenzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-2-methoxybenzenesulfonamido)benzamide typically involves the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Coupling with benzamide: The sulfonamide intermediate is then coupled with benzamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxybenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The presence of the fluoro group makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide and sulfonamide moieties.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(5-Fluoro-2-methoxybenzenesulfonamido)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-methoxybenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The sulfonamide moiety can also play a role in the compound’s biological activity by mimicking natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxybenzamide
  • 2-Fluoro-5-methylbenzenesulfonamide
  • 5-Fluoro-2-methoxybenzenesulfonyl chloride

Uniqueness

2-(5-Fluoro-2-methoxybenzenesulfonamido)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the fluoro and methoxy groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5-fluoro-2-methoxyphenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4S/c1-21-12-7-6-9(15)8-13(12)22(19,20)17-11-5-3-2-4-10(11)14(16)18/h2-8,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMQCHHIXZLWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)BENZAMIDE
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2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)BENZAMIDE
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2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)BENZAMIDE
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2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)BENZAMIDE
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2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)BENZAMIDE
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2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)BENZAMIDE

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